ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex organic compound featuring a thiazole core fused with a pyrrole moiety. Key functional groups include:
- 4-Ethoxyphenyl substituent: Enhances lipophilicity and influences aromatic interactions.
- Hydroxy and oxo groups: Contribute to hydrogen-bonding capacity and reactivity.
- Ethyl carboxylate ester: Impacts solubility and metabolic stability.
This compound is explored for diverse applications, including antimicrobial and anticancer research, owing to its hybrid heterocyclic framework .
Properties
IUPAC Name |
ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-4-31-15-10-8-14(9-11-15)18-17(19(27)16-7-6-12-33-16)20(28)22(29)26(18)24-25-13(3)21(34-24)23(30)32-5-2/h6-12,18,28H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVCYHMOIPCFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OCC)C)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with ethyl acetoacetate under acidic conditions.
Introduction of the Pyrrole Ring: The thiazole intermediate is then reacted with a suitable diketone, such as 2,5-hexanedione, in the presence of a base to form the pyrrole ring.
Attachment of the Thiophene Ring: The resulting compound is further reacted with thiophene-2-carbonyl chloride in the presence of a base to introduce the thiophene ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the thiophene ring using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or thiophene derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name (Abbreviated) | Substituents | Biological Activity | Key Differences vs. Target Compound | References |
|---|---|---|---|---|
| Target Compound | 4-Ethoxyphenyl, thiophen-2-ylcarbonyl | Antimicrobial (inferred), Anticancer | Baseline for comparison | |
| Ethyl 2-[2-(4-Ethoxy-3-Methoxyphenyl)-...] | 4-Ethoxy-3-methoxyphenyl, 3-fluoro-4-methylbenzoyl | Antimicrobial, Anticancer | Additional methoxy and fluoro groups enhance enzyme inhibition | |
| Ethyl 2-[2-(4-Ethylphenyl)-...] | 4-Ethylphenyl | Material science applications | Ethyl group increases hydrophobicity; reduced polarity | |
| Ethyl 2-[3-Benzoyl-2-(3-Phenoxyphenyl)-...] | 3-Benzoyl, 3-phenoxyphenyl | Enzyme modulation | Benzoyl group alters electronic properties; phenoxy enhances π-π stacking | |
| Ethyl 2-[3-(4-Butoxybenzoyl)-2-(p-Tolyl)-...] | 4-Butoxybenzoyl, p-tolyl | Antibacterial | Butoxy chain increases lipophilicity; may reduce solubility |
Key Insights :
Electron-Withdrawing vs. Conversely, the 4-ethoxyphenyl group in the target compound offers electron-donating properties, favoring interactions with hydrophobic pockets .
Impact of Alkoxy Chain Length :
- Compounds with butoxybenzoyl () exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- The shorter ethoxy group in the target compound balances lipophilicity and solubility for broader pharmacological applicability .
3-Phenoxyphenyl () enhances π-π stacking interactions, improving stability in biological environments .
Functional Group Contributions
Table 2: Functional Group Analysis
| Functional Group | Role in Target Compound | Comparison with Analogues | |
|---|---|---|---|
| Thiophen-2-ylcarbonyl | Enhances sulfur-mediated reactivity | Replaced by benzoyl in , reducing thiophene-specific interactions | |
| 4-Methylthiazole | Stabilizes thiazole ring conformation | Absent in methylthiazole derivatives (), altering pharmacokinetics | |
| Ethyl carboxylate | Modifies metabolic stability | Methyl esters () show faster hydrolysis, affecting bioavailability |
Key Insights :
- Hydroxy and Oxo Groups : Critical for hydrogen-bonding interactions with biological targets. Analogues lacking these groups (e.g., ) show reduced activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
